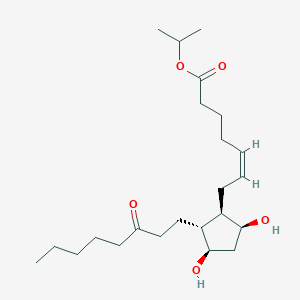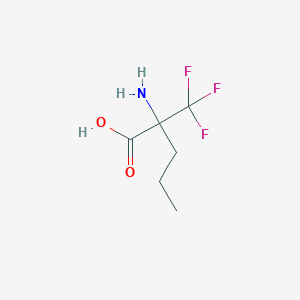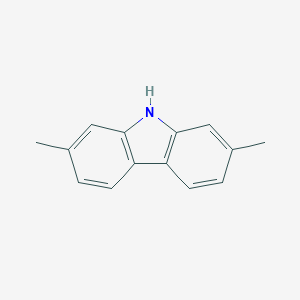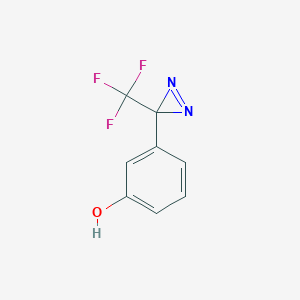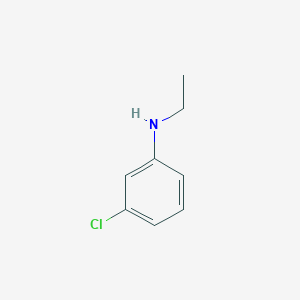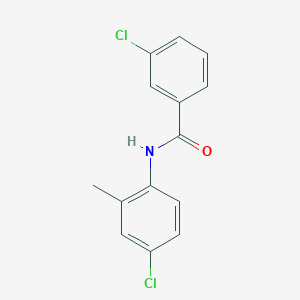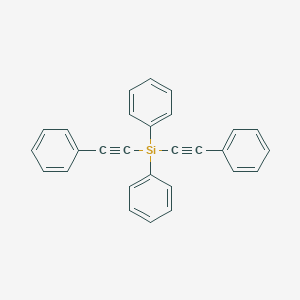
Diphenylbis(phenylethynyl)silane
Übersicht
Beschreibung
Diphenylbis(phenylethynyl)silane is a chemical compound with the molecular formula C28H20Si . It is a solid at 20 degrees Celsius . The molecule contains a total of 52 bonds, including 32 non-H bonds, 26 multiple bonds, 2 rotatable bonds, 2 triple bonds, 24 aromatic bonds, and 4 six-membered rings .
Synthesis Analysis
Diphenylbis(phenylethynyl)silane (DPDPES) was synthesized by the Grignard reaction . The Grignard reaction is a common reaction method with mild conditions .Molecular Structure Analysis
The molecular structure of Diphenylbis(phenylethynyl)silane was characterized by H-NMR . It contains 52 bonds in total; 32 non-H bonds, 26 multiple bonds, 2 rotatable bonds, 2 triple bonds, 24 aromatic bonds, and 4 six-membered rings .Chemical Reactions Analysis
The cure kinetics of DPDPES were analyzed using differential scanning calorimetry (DSC) . The cure curves were typically sigmoid shape and cure reactions could be described by an autocatalytic kinetic model by isothermal DSC .Physical And Chemical Properties Analysis
Diphenylbis(phenylethynyl)silane is a solid at 20 degrees Celsius . It has a molecular weight of 384.55 g/mol . The melting point is between 79.0 to 83.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Cure Kinetics
- Scientific Field : Chemical Intermediates Research .
- Summary of the Application : Diphenylbis(phenylethynyl)silane (DPDPES) was synthesized by the Grignard reaction . This silicon-containing arylacetylenic monomer can be cured thermally without volatiles .
- Methods of Application or Experimental Procedures : The synthesis of DPDPES has been achieved through the Grignard reaction . The cure kinetics of DPDPES were analyzed using differential scanning calorimetry (DSC), and the molecular structure was characterized by H-NMR .
- Results or Outcomes : The cure reaction of DPDPES monomer was found to have autocatalytic and diffusion-controlled characteristics, and the effect of the diffusion was more evident at low temperature . The cure reaction of DPDPES was a first-order kinetic reaction .
Use in Plastics Industry
- Scientific Field : Plastics Engineering .
- Summary of the Application : Silanes, including Diphenylbis(phenylethynyl)silane, are used as coupling and dispersing agents for fillers in rubber & plastics formulations, as polymerization modifiers for polypropylene synthesis, and as crosslinking agents for polyethylene homopolymers & copolymers .
- Methods of Application or Experimental Procedures : During silane treatment of a filler or pigment, a reaction takes place between the functional groups of the filler or pigment (such as OH groups) and the alkoxy groups of the silane to create a silane functionalized surface . The functionality of the silane should be chosen to match the polymer matrix .
- Results or Outcomes : The use of a silane dispersing agent in a filled thermoplastic, rubber, or thermoset formulation results in several benefits which ultimately translate into easier processing and/or better product performances .
Safety And Hazards
Eigenschaften
IUPAC Name |
diphenyl-bis(2-phenylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVOORFIXBLFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#C[Si](C#CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410431 | |
| Record name | Silane, diphenylbis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylbis(phenylethynyl)silane | |
CAS RN |
18784-61-7 | |
| Record name | Silane, diphenylbis(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(PHENYLETHYNYL)DIPHENYLSILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B172734.png)
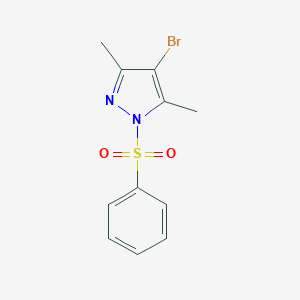
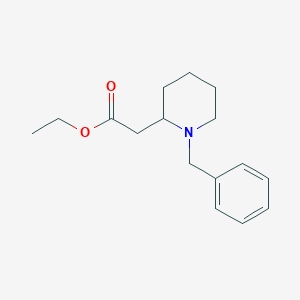
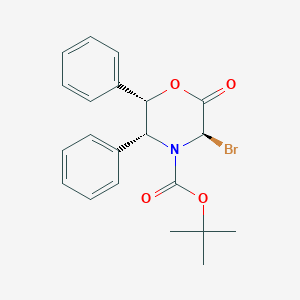
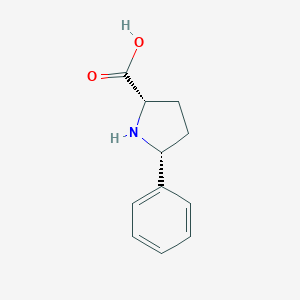
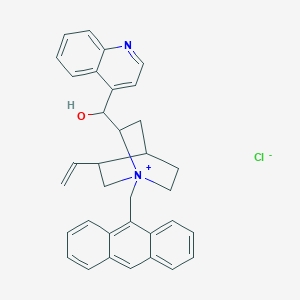
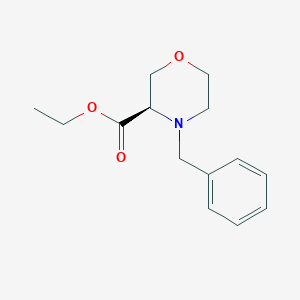
![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)
